molecular formula C20H22N4O4S2 B12140630 N-[5-(acetylamino)-2-methoxyphenyl]-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12140630
M. Wt: 446.5 g/mol
InChI Key: QYVGWYWFHXGUNE-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenyl group with a thienopyrimidine moiety, linked via a sulfanylacetamide bridge. Its intricate molecular architecture suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the methoxyphenyl and thienopyrimidine intermediates. These intermediates are then coupled through a sulfanylacetamide linkage. Key steps include:

    Methoxyphenyl Intermediate Synthesis: This involves the acetylation of 2-methoxyaniline to form 5-(acetylamino)-2-methoxyaniline.

    Thienopyrimidine Intermediate Synthesis: This involves the cyclization of appropriate precursors to form the 3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine core.

    Coupling Reaction: The final step involves the reaction of the methoxyphenyl intermediate with the thienopyrimidine intermediate in the presence of a suitable sulfanylating agent to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the thienopyrimidine moiety can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.

    Modulating Signaling Pathways: Affecting key signaling pathways that regulate cell growth and inflammation.

    Interacting with DNA/RNA: Potentially binding to nucleic acids and influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(acetylamino)-2-methoxyphenyl]-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: shares structural similarities with other thienopyrimidine derivatives and methoxyphenyl compounds.

Uniqueness

    Unique Structural Features: The combination of a methoxyphenyl group with a thienopyrimidine moiety linked via a sulfanylacetamide bridge is unique and not commonly found in other compounds.

    Distinct Biological Activity: Its specific interactions with molecular targets and pathways may offer advantages over other similar compounds in terms of potency and selectivity.

Properties

Molecular Formula

C20H22N4O4S2

Molecular Weight

446.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H22N4O4S2/c1-10-11(2)30-18-17(10)19(27)24(4)20(23-18)29-9-16(26)22-14-8-13(21-12(3)25)6-7-15(14)28-5/h6-8H,9H2,1-5H3,(H,21,25)(H,22,26)

InChI Key

QYVGWYWFHXGUNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC)C)C

Origin of Product

United States

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